![molecular formula C6H9N3O2 B2761487 7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 2260937-17-3](/img/structure/B2761487.png)
7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione
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Overview
Description
“7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione” is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8N2O2/c9-4-6(2-1-3-6)8-5(10)7-4/h1-3H2,(H2,7,8,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a melting point of 223-225°C .Scientific Research Applications
Alkylation and Synthesis Techniques
- Synthesis Methods : The compound has been used in the synthesis of derivatives like 8-tert-aminoalkoxy-6-aryl-6,7-diazaspiro[3.4]oct-7-en-5-ones and 6-tert-aminoalkyl-7-aryl-6,7-diazaspiro[3.4]octane-5,8-diones, showcasing its versatility in chemical synthesis (Brabander & Wright, 1965).
Crystal Structure and Chemical Interactions
- Crystal Structure Analysis : Studies have examined the crystal structure of similar compounds, revealing how molecules are held together by various hydrogen bonds and interactions, which is critical for understanding the molecular properties of 7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione (Shivachev, Petrova, & Naydenova, 2006).
Chemical Reactivity and Linkers in Synthesis
- Use as a Linker in Synthesis : It has been found to react readily with alcohols, making it useful as a linker in solid-phase synthesis, particularly in the creation of base-sensitive oligonucleotides (Leisvuori, Poijärvi-Virta, Virta, & Lönnberg, 2008).
Anticonvulsant Potential and Synthesis
- Synthesis of Derivatives with Potential Biological Activity : Research includes the synthesis of N-(4-aryl-1-piperazinylbutyl)-substituted 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, showcasing its potential in creating compounds with anxiolytic activity (Kossakowski, Zawadowski, Turło, & Kleps, 1998).
Corrosion Inhibition and Environmental Applications
- Environmental Applications : The compound has been studied for its role in corrosion inhibition, particularly in protecting mild steel in acidic conditions. This application demonstrates its potential in industrial and environmental chemistry (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, & Chung, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
7-amino-5,7-diazaspiro[3.4]octane-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-9-4(10)6(2-1-3-6)8-5(9)11/h1-3,7H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSIVTMMONFDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5,7-diazaspiro[3.4]octane-6,8-dione |
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